magnesium;prop-1-ene;chloride
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Overview
Description
Magnesium;prop-1-ene;chloride, also known as allylmagnesium chloride, is an organometallic compound with the molecular formula C3H5ClMg. It is a Grignard reagent, which is widely used in organic synthesis for the formation of carbon-carbon bonds. This compound is highly reactive and is typically used in solution form, often in tetrahydrofuran (THF) or diethyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;prop-1-ene;chloride is prepared by the reaction of magnesium metal with allyl chloride in an anhydrous solvent such as THF or diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure the purity and yield of the product. The reaction is exothermic, and temperature control is crucial to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;prop-1-ene;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form substituted alkanes.
Catalysts: Often used with catalysts like copper(I) iodide to enhance the reaction rate and yield.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Alkanes: From reactions with alkyl halides.
Coupled Products: From coupling reactions with various organic halides.
Scientific Research Applications
Magnesium;prop-1-ene;chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of magnesium;prop-1-ene;chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction.
Comparison with Similar Compounds
Similar Compounds
Magnesium;prop-2-ene;chloride: Similar in structure but with a different position of the double bond.
Magnesium;but-1-ene;chloride: Similar Grignard reagent with a longer carbon chain.
Magnesium;prop-1-yne;chloride: Similar but contains a triple bond instead of a double bond.
Uniqueness
Magnesium;prop-1-ene;chloride is unique due to its specific reactivity with carbonyl compounds and its ability to form stable carbon-carbon bonds. Its reactivity is influenced by the position of the double bond, making it distinct from other similar Grignard reagents.
Properties
IUPAC Name |
magnesium;prop-1-ene;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSFUFRXDOAOMP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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